molecular formula C6H7NOS B3255784 6,7-dihydro-4H-pyrano[4,3-d]thiazole CAS No. 259810-14-5

6,7-dihydro-4H-pyrano[4,3-d]thiazole

Cat. No.: B3255784
CAS No.: 259810-14-5
M. Wt: 141.19 g/mol
InChI Key: HCJNMIIEYLJYGH-UHFFFAOYSA-N
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Description

6,7-dihydro-4H-pyrano[4,3-d]thiazole is a heterocyclic compound that features a fused pyran and thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a suitable aldehyde to form the pyran ring . The reaction is usually carried out in ethanol with triethylamine as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-4H-pyrano[4,3-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

6,7-dihydro-4H-pyrano[4,3-d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrano[4,3-d]thiazole involves its interaction with various molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with a single thiazole ring.

    Pyran: Contains only the pyran ring without the thiazole component.

    Pyrano[2,3-d]thiazole: A similar fused ring system but with different ring fusion positions.

Uniqueness

6,7-dihydro-4H-pyrano[4,3-d]thiazole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-8-3-6-5(1)7-4-9-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJNMIIEYLJYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289706
Record name 6,7-Dihydro-4H-pyrano[4,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259810-14-5
Record name 6,7-Dihydro-4H-pyrano[4,3-d]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259810-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-4H-pyrano[4,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole (1.78 g) was dissolved in methanol (30 ml), and to the solution 10% palladium on carbon (300 mg) and sodium acetate (830 mg) were added. The mixture was stirred for 5 days in a hydrogen stream of 5 atm. After the catalyst was separated by filtration, the filtrate was concentrated, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=2:1) to obtain 6,7-dihydro-4H-pyrano[4,3-d]thiazole (1.14 g) as a colorless oil.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
830 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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